molecular formula C₂₂H₂₀D₈N₆O₇S₂ B1154424 6'-Hydroxy Delavirdine O-Sulfate-d8

6'-Hydroxy Delavirdine O-Sulfate-d8

Cat. No.: B1154424
M. Wt: 560.67
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Modern Drug Discovery and Development

Deuterium (B1214612), a stable isotope of hydrogen, has gained significant attention in drug development. nih.gov Replacing hydrogen with deuterium, a process known as deuteration, can subtly but significantly alter a drug's metabolic profile. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve breaking this bond. researchgate.netnih.gov This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially prolonging the drug's half-life and increasing its systemic exposure. assumption.edu

This modification can offer several advantages:

Improved Pharmacokinetics: Slower metabolism can lead to a more favorable pharmacokinetic profile, allowing for less frequent dosing. nih.govnih.gov

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, thereby enhancing the drug's safety profile. nih.gov

Increased Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can reduce this effect, leading to higher oral bioavailability.

The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical benefits of this approach with an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govnih.gov

Overview of 6'-Hydroxy Delavirdine (B1662856) O-Sulfate-d8 as a Research Probe

6'-Hydroxy Delavirdine O-Sulfate-d8 is the deuterated form of a phase II metabolite of Delavirdine. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. nih.govdrugbank.com The metabolism of Delavirdine is extensive and involves multiple pathways, including hydroxylation and subsequent sulfation. nih.govnih.gov Specifically, hydroxylation at the 6'-position of the pyridine (B92270) ring is a known metabolic step. nih.govresearchgate.net

The deuterated analog, this compound, serves as a critical internal standard in bioanalytical studies. Its primary application is in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). By using a known concentration of the deuterated standard, researchers can accurately quantify the corresponding non-deuterated metabolite in biological samples. This is essential for understanding the pharmacokinetics and metabolic profile of Delavirdine.

Rationale for Deuterium Incorporation in Drug Metabolism Studies

The incorporation of deuterium into drug molecules and their metabolites is a strategic tool in drug metabolism research. The key rationale behind this practice lies in the ability to differentiate between the labeled and unlabeled compounds using mass spectrometry. nih.gov This distinction is fundamental for several applications:

Internal Standards for Quantification: As mentioned, deuterated compounds are excellent internal standards for quantitative bioanalysis. iris-biotech.de Since they have nearly identical chemical properties to their non-deuterated counterparts, they behave similarly during sample preparation and analysis, but their different mass allows for separate detection. iris-biotech.de This minimizes experimental variability and improves the accuracy of metabolite quantification. nih.gov

Metabolite Identification: Stable isotope labeling helps in the unambiguous identification of drug metabolites in complex biological matrices. nih.govnih.gov By comparing the mass spectra of samples from subjects who have received the labeled drug with those who have not, researchers can easily pinpoint drug-related peaks.

Elucidation of Metabolic Pathways: The use of deuterated compounds can help in delineating complex metabolic pathways. acs.org By tracking the appearance and disappearance of labeled metabolites over time, scientists can map the biotransformation of a drug. metsol.com

Detailed Research Findings

The metabolism of Delavirdine has been a subject of investigation to understand its disposition in the body.

Table 1: Key Enzymes and Metabolic Pathways of Delavirdine

Enzyme Family Specific Enzyme Metabolic Reaction Resulting Metabolite(s)
Cytochrome P450 CYP3A4 N-desalkylation, 6'-hydroxylation Desalkyl delavirdine, 6'-hydroxy delavirdine
Cytochrome P450 CYP2D6 N-desalkylation (minor pathway) Desalkyl delavirdine
Phase II Enzymes Sulfotransferases Sulfation of hydroxylated metabolites 6'-Hydroxy Delavirdine O-Sulfate
Phase II Enzymes UDP-glucuronosyltransferases Glucuronidation of hydroxylated metabolites 6'-O-glucuronide delavirdine

Data derived from multiple in vitro and in vivo studies. nih.govnih.govresearchgate.net

Table 2: Analytical Techniques Used in Delavirdine Metabolite Studies

Technique Application Key Findings
High-Pressure Liquid Chromatography (HPLC) Separation of Delavirdine and its metabolites. Revealed multiple metabolite peaks in biological samples. nih.gov
Mass Spectrometry (MS) Identification and structural elucidation of metabolites. Confirmed the structures of metabolites like desalkyl delavirdine and hydroxylated forms. nih.govnih.gov
Tandem Mass Spectrometry (LC-MS/MS) Sensitive and specific quantification of metabolites. Enabled accurate measurement of metabolite concentrations in plasma, urine, and bile. alwsci.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural determination of novel metabolites. Used to confirm the structure of complex and isomeric metabolites. nih.govnih.gov

Properties

Molecular Formula

C₂₂H₂₀D₈N₆O₇S₂

Molecular Weight

560.67

Synonyms

N-[2-[[4-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide-d8;  1-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine-d8

Origin of Product

United States

Biological Formation and Enzymatic Transformations in Preclinical and in Vitro Systems

Parent Drug (Delavirdine) Metabolism in Animal Models

Studies in various preclinical animal models have been crucial in elucidating the metabolic fate of Delavirdine (B1662856). These investigations have consistently identified hydroxylation of the pyridine (B92270) ring as a significant metabolic route.

The 6'-hydroxylation pathway, which involves the addition of a hydroxyl group to the 6' position of the pyridine ring of Delavirdine, has been identified as a key metabolic step in several species.

Rodent Models : In Sprague-Dawley rats, the metabolism of Delavirdine is extensive, with 6'-hydroxy delavirdine being a notable metabolite. nih.gov Following oral administration of Delavirdine, this hydroxylated metabolite is readily formed. nih.gov Similarly, studies in CD-1 mice have also confirmed that hydroxylation at the C-6' position of the pyridine ring is a significant metabolic event. nih.gov

Non-Human Primate Models : Investigations in cynomolgus monkeys have also demonstrated the presence of the 6'-hydroxylation pathway. nih.gov Along with other metabolic transformations like N-desalkylation, the formation of 6'-hydroxy delavirdine is a recognized route of biotransformation in this species. nih.govresearchgate.net

Following the initial hydroxylation, the resulting 6'-Hydroxy Delavirdine can undergo a Phase II conjugation reaction, specifically O-sulfation.

In rats, the 6'-hydroxy metabolite is further conjugated to form both glucuronide and sulfate (B86663) conjugates. nih.gov Specifically, after administration of Delavirdine, 6'-Hydroxy Delavirdine O-Sulfate has been identified as a metabolite. nih.govresearchgate.net

In monkeys, Phase II biotransformations of Delavirdine metabolites are also prominent and include sulfation, among other conjugation reactions like glucuronidation. nih.gov

The table below summarizes the identification of 6'-Hydroxy Delavirdine and its sulfate conjugate in different preclinical species.

Species6'-Hydroxy Delavirdine Identified6'-Hydroxy Delavirdine O-Sulfate IdentifiedReference
RatYesYes nih.gov, researchgate.net
MouseYesNot explicitly stated researchgate.net, nih.gov
MonkeyYesYes (as a sulfated conjugate) researchgate.net, nih.gov

This table provides a summary of findings regarding the detection of Delavirdine metabolites in various preclinical models.

Investigation of Metabolizing Enzymes in Subcellular Fractions

To identify the specific enzymes responsible for the formation of 6'-Hydroxy Delavirdine O-Sulfate, in vitro studies using subcellular fractions, such as liver microsomes, are employed. These systems allow for the investigation of individual enzymatic reactions.

The initial hydroxylation step is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. researchgate.net

Studies using human liver microsomes have demonstrated that the hydroxylation of Delavirdine's pyridine ring is catalyzed mainly by the CYP3A4 isoform. researchgate.netnih.govnih.gov

While other isoforms like CYP2D6 are involved in different metabolic pathways of Delavirdine (such as N-desalkylation), CYP3A4 is the principal enzyme responsible for the formation of the 6'-hydroxy metabolite. nih.govnih.gov

Experiments with cDNA-expressed CYP3A4 confirmed its catalytic role in this specific hydroxylation reaction. nih.gov The formation of metabolites consistent with 6'-hydroxylation was strongly correlated with CYP3A activity in human liver microsomes. nih.gov

The second step, O-sulfation, is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov These cytosolic enzymes transfer a sulfo group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a substrate. wikipedia.orgxenotech.com

While the specific SULT isoform responsible for the sulfation of 6'-Hydroxy Delavirdine has not been definitively identified in the reviewed literature, the reaction is characteristic of the SULT superfamily. nih.gov SULTs are known to metabolize a wide range of drugs and xenobiotics containing hydroxyl groups. nih.govxenotech.com Based on substrate specificities, enzymes from the SULT1 and SULT2 families are primary candidates for this type of reaction. wikipedia.org For instance, SULT1A1 is known for its broad substrate specificity for phenolic compounds. Further research would be needed to pinpoint the exact SULT enzyme(s) involved.

Comparative Metabolic Profiles Across In Vitro Systems

In vitro studies using liver microsomes from different species have shown qualitatively similar metabolite profiles for Delavirdine. nih.gov Incubation of Delavirdine with liver microsomes from humans, rats, monkeys, and dogs resulted in the formation of several metabolites, including those presumed to be derived from 6'-hydroxylation. nih.gov

However, quantitative differences in the rates of metabolism are observed. The kinetic parameters for Delavirdine metabolism vary across species, indicating different levels of enzymatic activity. nih.gov

SpeciesApparent KM (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (μL/min/mg protein)
Human4.4 - 12.60.07 - 0.606 - 135
Rat4.4 - 12.60.07 - 0.606 - 135
Monkey4.4 - 12.60.07 - 0.606 - 135
Dog4.4 - 12.60.07 - 0.606 - 135

Data adapted from a study on Delavirdine desalkylation in liver microsomes, illustrating the range of metabolic activity across species. nih.gov KM represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum reaction rate.

These cross-species differences underscore the importance of using relevant animal models and in vitro systems to accurately predict human metabolism. youtube.com The consistent finding of the 6'-hydroxylation pathway across species, however, highlights it as a fundamental route in the biotransformation of Delavirdine. nih.gov

Hepatocyte Incubation Models

Hepatocyte incubation models, particularly using primary human hepatocytes, are considered the gold standard for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes and cofactors present in the liver.

While specific studies detailing the complete metabolite profile of delavirdine in cultured human or rat hepatocytes are not extensively reported in publicly accessible literature, the metabolic pathways observed in microsomal and cytosolic preparations are expected to be recapitulated in these more integrated systems. In hepatocyte models, one would anticipate the formation of 6'-hydroxy delavirdine through the action of microsomal CYP3A4, followed by its conjugation to 6'-Hydroxy Delavirdine O-Sulfate by cytosolic SULTs.

Summary of Enzymes and Cellular Locations for 6'-Hydroxy Delavirdine O-Sulfate Formation
Metabolic StepMetabolite FormedEnzyme FamilySpecific Enzyme (Human)Cellular Location
Phase I: Hydroxylation6'-Hydroxy DelavirdineCytochrome P450CYP3A4Microsomes (Endoplasmic Reticulum)
Phase II: Sulfation6'-Hydroxy Delavirdine O-SulfateSulfotransferaseNot specifiedCytosol

Sophisticated Analytical Methodologies for Detection and Quantification of 6 Hydroxy Delavirdine O Sulfate D8

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry is the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. nih.govsemanticscholar.org For a deuterated metabolite conjugate like 6'-Hydroxy Delavirdine (B1662856) O-Sulfate-d8, LC-MS/MS provides the necessary specificity to distinguish it from its non-labeled counterpart and other related substances.

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap analyzers, is indispensable for the unambiguous identification of 6'-Hydroxy Delavirdine O-Sulfate-d8. mdpi.comunige.ch The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically within 5 ppm. This allows for the determination of the elemental composition of the parent ion and its fragments, confirming the identity of the analyte and distinguishing it from isobaric interferences.

During method development, the exact mass of the protonated or deprotonated molecule is calculated and used to create narrow-window extracted-ion chromatograms. For this compound, tandem mass spectrometry (MS/MS) experiments are conducted to identify characteristic product ions. The fragmentation of the sulfate (B86663) conjugate often involves the neutral loss of SO₃ (79.9568 Da). The additional mass of the eight deuterium (B1214612) atoms provides a unique mass shift that is readily detectable.

Table 1: Theoretical High-Resolution Mass Data for 6'-Hydroxy Delavirdine O-Sulfate and its d8-Isotopologue

CompoundIon TypeFormulaCalculated m/zMajor Fragment IonFragment FormulaFragment m/z
6'-Hydroxy Delavirdine O-Sulfate[M-H]⁻C₂₂H₂₇N₅O₆S₂520.1381[M-H-SO₃]⁻C₂₂H₂₇N₅O₃S460.1816
This compound[M-H]⁻C₂₂H₁₉D₈N₅O₆S₂528.1884[M-H-SO₃]⁻C₂₂H₁₉D₈N₅O₃S468.2319

The metabolism of Delavirdine can result in the formation of several isomeric hydroxylated metabolites, such as 4'-hydroxy and 6'-hydroxy derivatives. nih.govresearchgate.net While mass spectrometry can distinguish these based on fragmentation patterns, robust chromatographic separation is crucial for unequivocal quantification, especially if the isomers produce similar product ions.

Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is the preferred method for separating such metabolites. semanticscholar.orgunige.ch Method optimization involves a systematic evaluation of column chemistries, mobile phase composition, and gradient elution profiles. Columns with different stationary phases (e.g., C18, Phenyl-Hexyl) are tested to exploit subtle differences in the polarity and structure of the isomers. The mobile phase typically consists of an aqueous component with a pH-modifying additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. A carefully optimized gradient ensures sufficient resolution between the 6'-hydroxy isomer and other potential isomers and metabolites.

Table 2: Example of Optimized UHPLC Parameters for Delavirdine Metabolite Analysis

ParameterCondition
ColumnC18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 8 minutes
Column Temperature40 °C
Injection Volume5 µL

Application of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Absolute Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for absolute quantification in bioanalysis. nih.govresearchgate.netnih.gov This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which is chemically identical to the analyte of interest (the non-deuterated, or endogenous, metabolite).

In a typical SIDMS workflow, a known concentration of this compound is added to all calibration standards, quality control samples, and unknown biological samples at the very beginning of the sample preparation process. texilajournal.com The analyte and the SIL-IS are extracted and processed together. During LC-MS/MS analysis, the instrument monitors specific mass transitions for both the analyte and the SIL-IS.

A calibration curve is constructed by plotting the ratio of the analyte peak area to the SIL-IS peak area against the known concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios onto this curve. This ratiometric approach corrects for variability in sample preparation, injection volume, and instrument response. nih.gov

Complex biological matrices, such as plasma, urine, or bile from preclinical animal studies (e.g., in monkeys or mice), contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification.

The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects. chromforum.orgclearsynth.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio for quantification, the variability introduced by the matrix effect is effectively normalized, leading to highly accurate and precise results. texilajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotope Mapping

While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for absolute structure elucidation. tandfonline.comunl.eduhyphadiscovery.comresearchgate.net It is crucial for both the initial identification of novel metabolites and for characterizing the synthesized SIL-IS to ensure its quality.

For the initial discovery of the 6'-Hydroxy Delavirdine O-Sulfate metabolite in preclinical studies, a combination of one-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC) NMR experiments on isolated metabolite samples would be used to determine the precise location of the hydroxyl group on the pyridine (B92270) ring and confirm the presence of the sulfate conjugate. nih.gov

Once the this compound standard is synthesized, NMR is used to confirm its structural integrity and, critically, to map the location of the deuterium atoms. ¹H NMR is used to verify the absence of proton signals at the specific sites of deuteration. Furthermore, ²H (Deuterium) NMR can be employed to directly observe the signals from the deuterium nuclei, confirming their positions and providing a quantitative measure of the isotopic enrichment at each site. wikipedia.orgrug.nlsigmaaldrich.com This verification is essential to guarantee that the labeled standard is suitable for its intended use in quantitative SIDMS assays.

Advanced NMR Techniques for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For deuterated compounds like this compound, specialized NMR techniques are employed to confirm the position and extent of deuterium incorporation, as well as to provide detailed structural information.

Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei. wikipedia.orgmagritek.com A typical ²H NMR spectrum of this compound would exhibit signals corresponding to the chemical shifts of the deuterium atoms, confirming their presence and providing information about their chemical environment. wikipedia.org While the chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, the resolution is generally lower. wikipedia.org

Two-dimensional (2D) NMR techniques are invaluable for the complete structural assignment of complex molecules. For deuterated compounds, experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative. columbia.edujove.com

HSQC: This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 (¹³C). columbia.edu In the context of this compound, an HSQC spectrum would show correlations between the remaining protons and their attached carbons. The absence of signals from the deuterated positions in a standard ¹H-¹³C HSQC spectrum, when compared to the non-deuterated analogue, provides definitive evidence of deuterium incorporation. researchgate.net

The interpretation of these spectra allows for a comprehensive structural verification of the deuterated internal standard, ensuring its identity and purity before its use in quantitative assays. Below is a hypothetical table of expected NMR data for key nuclei in this compound, based on the analysis of similar structures.

Nucleus Technique Expected Chemical Shift (ppm) Key Correlations
¹H1D NMRVariesSignals corresponding to non-deuterated positions.
²H1D NMRVariesSignals confirming the presence and chemical environment of the eight deuterium atoms.
¹³C1D NMRVariesA complete carbon skeleton profile.
¹H-¹³CHSQCVariesDirect one-bond correlations between remaining protons and their attached carbons.
¹H-¹³CHMBCVariesLong-range correlations establishing the connectivity of the molecular fragments.

Untargeted Metabolomics Approaches Utilizing Stable Isotope Labeling

Untargeted metabolomics aims to comprehensively profile all detectable small molecules in a biological sample, providing a snapshot of the metabolic state. metwarebio.com The inclusion of a stable isotope-labeled internal standard like this compound is critical in these workflows to ensure data quality and aid in the identification of the corresponding unlabeled metabolite. nih.gov

The general workflow for an untargeted metabolomics study incorporating a deuterated standard involves several key steps: sample preparation, data acquisition (typically using liquid chromatography-mass spectrometry, LC-MS), data processing, and statistical analysis. metwarebio.com The deuterated standard is spiked into each sample at a known concentration before extraction to account for variations in sample preparation and instrument response. creative-proteomics.com

Algorithmic Identification of Labeled Metabolites and Isotopologues

The large and complex datasets generated in untargeted metabolomics necessitate the use of sophisticated algorithms for data processing. nih.gov These algorithms are designed to detect, align, and quantify thousands of metabolic features from the raw analytical data. When a stable isotope-labeled standard is used, specific algorithmic approaches can be employed to identify the labeled compound and its corresponding unlabeled analogue.

One common approach involves searching for pairs of peaks with a specific mass difference that corresponds to the mass difference between the deuterated standard and the native metabolite. In the case of this compound, the algorithm would search for a peak with a mass-to-charge ratio (m/z) that is 8 Da higher than a co-eluting peak, representing the native 6'-Hydroxy Delavirdine O-Sulfate.

Software packages like XCMS have extensions, such as X¹³CMS, that are specifically designed to identify isotopologue groups in datasets from stable isotope labeling experiments. acs.orgnih.govresearchgate.net These tools can automatically detect features that have been enriched with an isotopic label without prior knowledge of the pathways. acs.org

Algorithmic Step Description Application to this compound
Feature Detection Identifies all potential metabolic signals in the raw data.Detection of thousands of peaks, including the deuterated standard and the native metabolite.
Retention Time Correction Aligns the retention times of metabolic features across different samples.Ensures that the deuterated standard and the native metabolite are correctly aligned.
Isotopologue Grouping Identifies clusters of peaks that represent different isotopologues of the same compound.Groups the peak for this compound with the peak for the native 6'-Hydroxy Delavirdine O-Sulfate based on their mass difference and co-elution.
Differential Analysis Compares the abundance of labeled and unlabeled features between different experimental groups.Quantifies the native metabolite relative to the known concentration of the spiked deuterated standard.

Bioinformatic Tools for Data Processing and Interpretation

Following the initial algorithmic processing, a suite of bioinformatic tools is used for further data analysis and biological interpretation. These tools provide functionalities for statistical analysis, data visualization, and pathway analysis.

XCMS is a widely used open-source software for processing mass spectrometry-based metabolomics data. nih.gov It can perform peak picking, retention time correction, and alignment of features across multiple samples. scripps.edu The output from XCMS can then be used for statistical analysis to identify significant changes in metabolite levels. When a deuterated standard is used, XCMS can be employed to process the data, and its outputs can be further analyzed to normalize the data based on the internal standard's signal intensity.

MetaboAnalyst is a comprehensive, web-based platform for metabolomics data analysis and interpretation. nih.govnih.gov It offers a range of tools for statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA), data visualization (e.g., heatmaps, volcano plots), and functional analysis (e.g., pathway analysis, enrichment analysis). nih.govmetaboanalyst.ca In a study using this compound, data normalized to the internal standard can be uploaded to MetaboAnalyst to identify metabolic pathways that are perturbed and to discover potential biomarkers.

The integration of these bioinformatic tools allows for a robust and comprehensive analysis of untargeted metabolomics data, where the use of a deuterated internal standard like this compound is crucial for achieving high-quality, quantifiable results.

Mechanistic Studies on Enzymatic Catalysis and Regulation Pertaining to 6 Hydroxy Delavirdine O Sulfate Formation

Substrate Specificity and Affinity of Relevant Enzymes

The formation of 6'-Hydroxy Delavirdine (B1662856) begins with the metabolism of delavirdine. In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified the specific cytochrome P450 isoforms responsible for its initial oxidation.

Cytochrome P450 Enzymes: The primary routes of delavirdine metabolism are N-desalkylation and pyridine (B92270) hydroxylation. nih.gov The hydroxylation at the 6'-position of the pyridine ring, which creates the precursor 6'-Hydroxy Delavirdine, is catalyzed predominantly by CYP3A4. nih.gov Studies have shown a strong correlation between the rate of formation of this hydroxylated metabolite and CYP3A4 activity in human liver microsomal samples. nih.gov

Enzyme/SystemMetabolic ReactionKₘ (μM)Vₘₐₓ (nmol/min/mg protein)
Human Liver Microsomes (Pooled)Delavirdine Desalkylation6.8 ± 0.80.44 ± 0.01
cDNA-expressed CYP3A4Delavirdine Desalkylation5.4 ± 1.4-
cDNA-expressed CYP2D6Delavirdine Desalkylation10.9 ± 0.8-

Data sourced from in vitro studies with human liver microsomes and cDNA-expressed enzymes. nih.gov

Sulfotransferase Enzymes: Following its formation, 6'-Hydroxy Delavirdine serves as a substrate for phase II sulfotransferase (SULT) enzymes. These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, forming the final product, 6'-Hydroxy Delavirdine O-Sulfate. nih.gov The specific SULT isoforms involved in the sulfation of 6'-Hydroxy Delavirdine have not been fully characterized in the available literature, and thus, specific affinity (Kₘ) and velocity (Vₘₐₓ) values for this particular reaction are not documented. Generally, SULT enzymes can exhibit complex kinetics, sometimes deviating from standard Michaelis-Menten models and showing substrate inhibition at high concentrations. nih.gov

Inhibition and Induction Profiles of Sulfotransferases and Oxidative Enzymes

The activity of the enzymes responsible for delavirdine metabolism can be significantly altered by the presence of other compounds, including delavirdine itself.

Inhibition of Oxidative Enzymes: Delavirdine is not only a substrate but also a potent inhibitor of several key CYP450 enzymes. This inhibition can lead to significant drug-drug interactions. In vitro studies have delineated the specific inhibitory profile of delavirdine against various CYP isoforms. researchgate.net

CYP3A4: Delavirdine is described as an irreversible inhibitor of CYP3A4. researchgate.net

CYP2C9: It exhibits mixed-type inhibition towards CYP2C9. researchgate.net

CYP2C19: Delavirdine acts as a noncompetitive inhibitor of CYP2C19. researchgate.net

CYP2D6: It competitively inhibits CYP2D6, with an inhibition constant (Kᵢ) similar to its Kₘ for desalkylation by the same enzyme. researchgate.net

Notably, the major circulating metabolite, N-desalkyl delavirdine, did not show any significant inhibitory effect on CYP2C9 activity. researchgate.net

CYP IsoformInhibition TypeInhibition Constant (Kᵢ) (μM)
CYP2C9Mixed-type2.6 ± 0.4
CYP2C19Noncompetitive24 ± 3
CYP2D6Competitive12.8 ± 1.8

Data derived from in vitro inhibition assays using human liver microsomes or cDNA-expressed enzymes. researchgate.net

Inhibition of Sulfotransferases: The potential for delavirdine or its metabolites, including 6'-Hydroxy Delavirdine, to inhibit SULT enzymes has not been specifically reported in the reviewed literature. In general, many xenobiotics can inhibit SULT activity, which can alter the disposition of both foreign compounds and endogenous molecules. nih.gov

Induction of Oxidative Enzymes: The expression of CYP enzymes, particularly CYP3A4, can be increased by certain drugs, a process known as induction. This is often mediated by nuclear receptors like the Pregnane X Receptor (PXR). nih.gov While direct evidence of delavirdine itself being a significant inducer is lacking, its metabolism is highly susceptible to induction. Co-administration with potent CYP3A inducers, such as rifabutin, has been shown to increase the oral clearance of delavirdine by approximately five-fold, leading to substantially lower plasma concentrations. cabidigitallibrary.org This demonstrates that the formation of delavirdine's metabolites, including the 6'-hydroxy precursor, is significantly influenced by the induction state of CYP3A enzymes.

Role of Genetic Polymorphisms in Enzyme Activity (in in vitro systems or animal models, not human populations)

Genetic variations in the genes encoding metabolic enzymes can lead to inter-individual differences in enzyme activity, potentially affecting the rate of 6'-Hydroxy Delavirdine O-Sulfate formation.

Polymorphisms in Cytochrome P450 Genes: Given that CYP3A4 and CYP2D6 are the primary enzymes initiating delavirdine metabolism, genetic polymorphisms in these enzymes are of significant interest. nih.gov

CYP3A4: The CYP3A4 gene exhibits numerous single nucleotide polymorphisms (SNPs). For instance, the CYP3A4*22 allele is associated with reduced mRNA expression and lower enzyme activity. nih.gov In vitro models using cells expressing such variant alleles would be expected to show a decreased rate of 6'-hydroxylation of delavirdine compared to the wild-type enzyme.

Polymorphisms in Sulfotransferase Genes: Similar to CYPs, SULT genes are also polymorphic. While no studies have directly examined the impact of SULT polymorphisms on the sulfation of 6'-Hydroxy Delavirdine, research on other drugs provides a clear model for how such variations could be influential. For example, in vitro studies on the drug doxorubicin (B1662922) revealed that SULT1C4 is the primary enzyme responsible for its sulfation. nih.gov When various nonsynonymous SNPs of the SULT1C4 gene were generated via site-directed mutagenesis and expressed in vitro, the resulting allozymes showed differential sulfating activity towards doxorubicin. nih.gov A similar in vitro approach could be used to identify the specific SULT isoforms that metabolize 6'-Hydroxy Delavirdine and to determine if genetic polymorphisms in those SULTs alter the rate of O-sulfate conjugate formation.

Advanced Research Applications and Future Directions

Integration of Deuterated Metabolite Data with Systems Biology and Pharmacogenomics (preclinical focus)

In the preclinical setting, the integration of data from deuterated metabolites like 6'-Hydroxy Delavirdine (B1662856) O-Sulfate-d8 with systems biology and pharmacogenomics offers a powerful approach to understanding drug disposition and response. Systems biology aims to understand the complex interactions within biological systems, and metabolomics, a key component of this field, provides a snapshot of the phenotype. nih.gov The use of stable isotope-labeled compounds enhances metabolomic studies by allowing for precise tracking of metabolic pathways. nih.govnih.gov

By introducing 6'-Hydroxy Delavirdine O-Sulfate-d8 into preclinical models, researchers can trace its journey through various metabolic networks. This provides a dynamic view of how the drug is processed, which can then be correlated with genomic data (pharmacogenomics). For instance, variations in genes encoding drug-metabolizing enzymes can lead to different metabolic profiles. The use of a deuterated standard like this compound allows for the accurate quantification of these differences, helping to link specific genetic variants to altered drug metabolism. This integrated approach can help in understanding inter-individual variability in drug response and toxicity. acs.org

Table 1: Illustrative Data Integration in a Preclinical Pharmacogenomics Study

Genetic Variant (e.g., in CYP3A4)Mean Concentration of this compound (ng/mL)Fold Change vs. Wild TypeImplication for Delavirdine Metabolism
Wild Type1501.0Normal Metabolism
Variant A3002.0Decreased Metabolism/Elimination
Variant B750.5Increased Metabolism/Elimination

This table is for illustrative purposes and does not represent actual experimental data.

Development of Predictive Models for Drug Metabolism Using Isotopic Tracers

Isotopic tracers such as this compound are instrumental in developing robust predictive models for drug metabolism. youtube.com These models are crucial for anticipating a drug's behavior in humans early in the development process. By using stable isotope-labeled compounds, researchers can conduct "pulse-chase" experiments to determine the rate of turnover of metabolites and confirm metabolic pathways. youtube.com

The data generated from these studies, which includes the rate of formation and elimination of specific metabolites, can be used to build and refine computational models of drug metabolism. These models can then be used to predict the pharmacokinetic profile of the parent drug, delavirdine, and its metabolites under various physiological conditions. The precision afforded by deuterated standards improves the accuracy of these models, leading to better predictions of drug efficacy and safety. nih.gov Furthermore, understanding the reaction mechanisms of metabolizing enzymes, such as cytochrome P450s, is critical, as deuteration can have system-dependent effects on metabolic clearance. nih.govresearchgate.net

Methodological Advancements in Isotope Labeling and Mass Spectrometry for Metabolite Profiling

The utility of this compound is intrinsically linked to advancements in analytical techniques, particularly isotope labeling and mass spectrometry (MS). nih.gov Mass spectrometry has become the preferred method for detecting drug metabolites due to its high sensitivity and selectivity. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification in complex biological matrices, as it helps to correct for variations in sample preparation and instrument response. nih.govnih.goviris-biotech.de

Recent advancements in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have further enhanced the ability to identify and quantify metabolites. nih.gov Chemical isotope labeling (CIL) techniques, where a sample is tagged with a stable isotope-containing reagent, have also emerged to improve sensitivity, accuracy, and selectivity in MS analysis. chromatographyonline.comresearchgate.net These methodological improvements, coupled with the availability of high-purity deuterated standards, are enabling more comprehensive and accurate metabolite profiling, which is essential for understanding a drug's complete metabolic fate. nih.govchromatographyonline.com

Potential for this compound in Environmental Fate and Biodegradation Studies (as a model compound)

Beyond its applications in drug development, this compound has the potential to serve as a model compound in environmental fate and biodegradation studies. Assessing the environmental risk of pharmaceuticals is a growing concern, and understanding how these compounds and their metabolites behave in the environment is crucial. criver.comnih.gov

By using a deuterated version of a drug metabolite, researchers can trace its degradation and transformation in various environmental matrices, such as soil and water. criver.comdtic.mil This allows for the study of its persistence, mobility, and potential for bioaccumulation. The distinct mass of the deuterated compound allows it to be clearly distinguished from its non-labeled counterpart and other environmental contaminants. This can provide valuable data for developing models that predict the environmental impact of pharmaceuticals and for designing more environmentally benign drugs in the future. The use of intact soil-core microcosms is one effective approach for predicting the fate and effects of chemical compounds in a simulated land spill. dtic.mil

Role of Deuterated Metabolites in In Vitro Drug-Drug Interaction Studies

Deuterated metabolites play a significant role in in vitro drug-drug interaction (DDI) studies. These studies are essential for predicting how co-administered drugs might affect each other's metabolism, which can have significant clinical implications. Stable isotope-labeled internal standards are crucial for the accurate quantification of probe substrates and their metabolites in these assays. nih.gov

For example, to investigate if a new drug inhibits or induces the activity of a specific cytochrome P450 enzyme (e.g., CYP3A4, which is involved in delavirdine metabolism), in vitro experiments are conducted using a known substrate of that enzyme. This compound can be used as an internal standard to precisely measure the formation of the hydroxylated metabolite of delavirdine. A change in the rate of metabolite formation in the presence of the new drug indicates a potential DDI. The use of deuterated standards ensures the reliability of these assays, which are a cornerstone of drug safety assessment. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing 6'-Hydroxy Delavirdine O-Sulfate-d8, and how do they address structural and isotopic purity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for isotopic pattern validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm structural integrity. Isotopic purity can be quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-enriched internal standards .
  • Data Interpretation : Compare spectral data with non-deuterated analogs to identify shifts attributable to deuterium substitution. Cross-validate results using orthogonal methods like Fourier-transform infrared spectroscopy (FTIR) .

Q. How should stability studies for this compound be designed to assess degradation under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability testing under ICH guidelines (Q1A) using forced degradation at pH 2–9 (buffered solutions) and temperatures 40°C–60°C. Monitor degradation products via LC-MS and quantify using validated calibration curves .
  • Contradiction Handling : If degradation kinetics deviate from Arrhenius predictions, investigate matrix effects (e.g., solvent interactions) or isotopic substitution impacts on reaction pathways .

Q. What theoretical frameworks guide the synthesis optimization of this compound?

  • Conceptual Basis : Apply density functional theory (DFT) to model sulfation reaction mechanisms, focusing on transition-state energetics and isotopic effects. Link computational results to empirical yields from stepwise sulfation (e.g., using sulfur trioxide-pyridine complexes) .
  • Methodological Alignment : Align synthetic routes with green chemistry principles (atom economy, solvent selection) to minimize byproducts .

Advanced Research Questions

Q. How can isotopic dilution mass spectrometry (IDMS) resolve contradictions in quantifying this compound in complex biological matrices?

  • Data Conflict Analysis : When discrepancies arise between IDMS and external standard methods, evaluate matrix suppression effects (e.g., ion competition in plasma) using post-column infusion studies. Normalize results via isotope-specific correction factors .
  • Statistical Approach : Apply multivariate regression to account for covariates like ionization efficiency and matrix viscosity .

Q. What experimental strategies elucidate the metabolic interplay between this compound and cytochrome P450 isoforms?

  • Methodology : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) in vitro to assess metabolic stability. Employ deuterium isotope effect (DIE) studies to determine if deuteration alters binding affinity or turnover rates .
  • Theoretical Linkage : Integrate Michaelis-Menten kinetics with molecular docking simulations to predict deuteration impacts on active-site interactions .

Q. How do heterogeneous catalytic systems influence the scalability of this compound synthesis?

  • Process Optimization : Screen solid-supported catalysts (e.g., sulfated zirconia) under flow chemistry conditions. Monitor reaction efficiency via real-time Raman spectroscopy and compare batch vs. continuous processing yields .
  • Contradiction Resolution : If catalyst deactivation occurs, perform X-ray photoelectron spectroscopy (XPS) to assess surface poisoning by sulfur byproducts .

Q. What integrative approaches reconcile discrepancies in the enzyme-specific sulfation of 6'-Hydroxy Delavirdine-d8?

  • Hypothesis Testing : Compare sulfotransferase (SULT) isoform activity (SULT1A1 vs. SULT1E1) using radiometric assays with [³⁵S]-PAPS cofactor. Validate via CRISPR-edited cell lines lacking specific SULT isoforms .
  • Data Synthesis : Apply Bayesian meta-analysis to harmonize in vitro and in vivo sulfation data, accounting for tissue-specific expression profiles .

Methodological and Theoretical Considerations

  • Literature Review : Critically evaluate prior studies on delavirdine metabolites to identify gaps in deuteration-specific pharmacokinetics .
  • Research Proposal Design : Frame questions around unresolved mechanistic aspects (e.g., deuteration effects on phase II metabolism) and align with NIH/NIAID priorities for antiviral drug development .
  • Ethical and Compliance Standards : Ensure synthetic protocols adhere to OSHA guidelines for handling sulfating agents and deuterated precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.